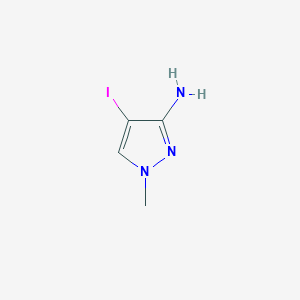

4-iodo-1-methyl-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQVNSOBIFKMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298338 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150187-16-9 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150187-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-iodo-1-methyl-1H-pyrazol-3-amine chemical properties

An In-depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine

Introduction

This compound is a substituted pyrazole compound. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, key identifiers and computed data are available.

| Property | Value | Source |

| Molecular Formula | C₄H₆IN₃ | PubChemLite[5] |

| Molecular Weight | 222.96 g/mol | PubChemLite[5] |

| Monoisotopic Mass | 222.96065 Da | PubChemLite[5] |

| CAS Number | 150187-16-9 | BLDpharm[6] |

| IUPAC Name | This compound | |

| Canonical SMILES | CN1C=C(C(=N1)N)I | PubChemLite[5] |

| InChI Key | JBQVNSOBIFKMSX-UHFFFAOYSA-N | PubChemLite[5] |

| Physical State | Solid (inferred from related compounds) | |

| Predicted XlogP | 0.5 | PubChemLite[5] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to chemical suppliers, the availability of such data is confirmed.

| Data Type | Description | Source |

| Mass Spectrometry | Predicted m/z values for various adducts are available, such as [M+H]⁺ at 223.96793. | PubChemLite[5] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR data are available from commercial suppliers for identity and purity confirmation. | BLDpharm[6] |

| Chromatography | HPLC and LC-MS data are used to assess purity. | BLDpharm[6] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of aminopyrazoles involves the reduction of a corresponding nitro-pyrazole precursor. The synthesis of 1-Methyl-1H-pyrazol-3-amine can be achieved from 4-Iodo-1-methyl-3-nitro-1H-pyrazole.[7] This suggests a viable pathway for the target compound.

Reaction Scheme:

-

Starting Material: 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1)[8]

-

Reaction: Reduction of the nitro group (-NO₂) to an amino group (-NH₂).

-

Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).

Detailed Protocol (Example using SnCl₂):

-

Dissolution: Dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole in a suitable solvent, such as ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Basification: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8). This will precipitate tin salts.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Caption: Synthetic workflow for this compound.

Reactivity and Safety

-

Reactivity: The amino group on the pyrazole ring can undergo typical reactions of an aromatic amine, such as acylation, alkylation, and diazotization. The iodine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile intermediate for further chemical modifications.[9][10]

-

Stability: The compound should be stored in a cool, dry, and well-ventilated place, protected from light.[11]

-

Safety: Safety data for the exact compound is not available, but related iodo-pyrazoles are classified as irritants. 1-Methyl-4-iodo-1H-pyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[11][12] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][13] Handling should occur in a well-ventilated area or a chemical fume hood.[11]

Biological Context and Potential Applications

The pyrazole nucleus is a key structural motif in numerous pharmaceuticals. Its derivatives have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory Activity: Many pyrazole derivatives have shown significant anti-inflammatory properties.[3]

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in compounds with demonstrated antibacterial and antifungal effects.

-

Anticancer Activity: Certain substituted pyrazoles have been synthesized and evaluated as potential anticancer agents, some acting as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2).[4]

The structure of this compound, featuring both an amine group for further derivatization and an iodine atom for cross-coupling reactions, makes it a valuable building block for creating libraries of novel compounds for drug discovery and screening.

Caption: Logical relationship of the pyrazole core to potential bio-activities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H6IN3) [pubchemlite.lcsb.uni.lu]

- 6. 150187-16-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. fishersci.com [fishersci.com]

- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 13. chemicalbook.com [chemicalbook.com]

Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-1-methyl-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical properties, a plausible synthetic route, and its applications, with a focus on its role as a precursor in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted pyrazole characterized by the presence of an iodo, a methyl, and an amino group attached to the pyrazole core. These functional groups provide multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 150187-16-9 | [1] |

| Molecular Formula | C₄H₆IN₃ | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CN1C=C(I)C(=N1)N | [2] |

| InChI | InChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | [2] |

| Predicted XlogP | 0.5 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a suitable precursor, such as 1-methyl-1H-pyrazol-3-amine, which is commercially available. The key step would then be the regioselective iodination of this precursor.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of procedures described for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Iodination of 1-Methyl-1H-pyrazol-3-amine

-

Materials:

-

1-Methyl-1H-pyrazol-3-amine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 1-methyl-1H-pyrazol-3-amine in acetonitrile, add N-iodosuccinimide portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block, primarily due to the reactivity of the C-I bond, which allows for the introduction of various substituents through cross-coupling reactions. The 3-amino-pyrazole scaffold is a recognized pharmacophore in many kinase inhibitors.

Role in Kinase Inhibitor Synthesis

The 3-aminopyrazole moiety is a privileged scaffold in the development of kinase inhibitors.[3] It can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[4] The "N-(1H-pyrazol-3-yl)pyrimidin-4-amine" core, which can be synthesized from precursors like this compound, is found in inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs).[3]

Cross-Coupling Reactions

The presence of the iodine atom at the 4-position of the pyrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid/ester, and the base.

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Signaling Pathway Relevance

While direct studies on the interaction of this compound with specific signaling pathways are limited, its derivatives are known to target various kinase-mediated pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, pyrazole-based inhibitors have been developed to target kinases like JNK, p38 MAP kinase, and various CDKs, which are crucial components of signaling cascades regulating cell cycle, inflammation, and apoptosis.[5][6] The synthesis of libraries of compounds derived from this compound can, therefore, be a viable strategy for discovering novel modulators of these critical cellular pathways.

References

- 1. 150187-16-9|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C4H6IN3) [pubchemlite.lcsb.uni.lu]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

4-iodo-1-methyl-1H-pyrazol-3-amine molecular weight

An In-Depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine

This guide provides a comprehensive overview of the chemical properties, characterization, and potential applications of this compound, with a focus on its molecular weight and related analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The fundamental identifying characteristic of a molecule is its molecular weight, derived from its elemental composition.

Molecular Formula

The molecular formula for this compound is determined to be C₄H₆IN₃ . This is based on the structure of a 1-methyl-1H-pyrazol-3-amine (C₄H₇N₃)[1][2] with the substitution of a hydrogen atom at the 4-position of the pyrazole ring with an iodine atom.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of Carbon, Hydrogen, Iodine, and Nitrogen.[3][4][5]

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 223.017 |

The calculated molecular weight of this compound is 223.017 g/mol .

Experimental Protocols

The synthesis and characterization of this compound would typically follow established organic chemistry methodologies. The following are representative protocols.

Synthesis Protocol: Iodination of 1-methyl-1H-pyrazol-3-amine

This protocol describes a potential method for the synthesis of the title compound.

-

Dissolution : Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Iodinating Agent : Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at 0 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction : Extract the product with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

Characterization Protocol: Mass Spectrometry

Mass spectrometry is a key analytical technique to confirm the molecular weight of a synthesized compound.

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Mass Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion at a specific m/z.

-

Data Analysis : The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 224.025.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to modulate the activity of protein kinases. While the specific biological activity of this compound is not established, it can be hypothesized to interact with kinase signaling pathways.

Hypothetical Kinase Inhibition Pathway

Many pyrazole-containing drugs function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrate proteins and thereby inhibiting the signaling cascade.

References

- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. quora.com [quora.com]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-iodo-1-methyl-1H-pyrazol-3-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted mass spectrometry data alongside a thorough analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics. These estimations are derived from the analysis of structurally similar compounds and foundational spectroscopic principles. This guide also includes detailed experimental protocols for acquiring such data.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₄H₆IN₃ |

| Molecular Weight | 222.96 g/mol |

| Structure |

|

Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.96793 |

| [M+Na]⁺ | 245.94987 |

| [M-H]⁻ | 221.95337 |

| [M+NH₄]⁺ | 240.99447 |

| [M+K]⁺ | 261.92381 |

| [M]⁺ | 222.96010 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit three distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | H-5 (pyrazole ring) |

| ~3.5-4.0 | Singlet | 3H | N-CH₃ (methyl group) |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ (amino group) |

-

H-5 Proton: The proton at the 5th position of the pyrazole ring is expected to appear as a singlet in the aromatic region.

-

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen atom will give a singlet, typically in the range of 3.5-4.0 ppm.

-

-NH₂ Protons: The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-3 (C-NH₂) |

| ~60-70 | C-4 (C-I) |

| ~130-140 | C-5 (C-H) |

| ~35-40 | N-CH₃ |

-

C-3 and C-5: These are the carbon atoms of the pyrazole ring. The carbon attached to the amino group (C-3) is expected to be significantly downfield.

-

C-4: The carbon atom bonded to the iodine atom (C-4) is expected to be shielded, appearing at a lower chemical shift.

-

N-CH₃: The methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1550-1450 | C=C and C=N Stretch | Pyrazole Ring |

| 1335-1250 | C-N Stretch (aromatic amine) | C-NH₂ |

| 3000-2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1450-1375 | C-H Bend | Methyl Group (-CH₃) |

| 600-500 | C-I Stretch | Carbon-Iodine Bond |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region would be characteristic of the primary amine.[2] The various stretches and bends associated with the pyrazole ring and the C-I bond will also provide a unique fingerprint for the compound.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of the amine protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Set the mass range to cover the expected molecular ion and potential fragments.

-

The high-resolution data will allow for the determination of the exact mass and subsequent calculation of the elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 4-iodo-1-methyl-1H-pyrazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-iodo-1-methyl-1H-pyrazol-3-amine

This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Understanding the physicochemical properties of this compound, particularly its solubility, is a fundamental step in preformulation studies and is crucial for developing viable dosage forms.[3] Low solubility can lead to challenges such as poor absorption, underestimated toxicity, and unreliable outcomes in in vitro assays, ultimately hindering drug development.[1][2]

Compound Structure:

-

Molecular Formula: C₄H₆IN₃

-

Molecular Weight: 222.96 g/mol

-

Key Features: The structure contains a polar amine group (-NH₂) and a pyrazole ring, which can participate in hydrogen bonding. The presence of an iodine atom and a methyl group adds to its molecular size and can influence its interaction with different solvents.

Based on the "like dissolves like" principle, the amine and pyrazole nitrogen atoms suggest potential solubility in polar solvents.[4] However, the overall solubility will be a balance between these polar features and the less polar contributions of the iodinated carbon and the methyl group.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. The absence of this data highlights the need for experimental determination to support drug development activities. The following sections provide detailed methodologies for researchers to generate this critical data.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, at a given temperature and pressure.[5] The most common and established method for its determination is the saturation shake-flask method.[6][7] This method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), provides accurate and reliable solubility data.[8][9]

3.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached.[7] After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.[7]

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, etc.)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3.3. Detailed Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.[6]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][6][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids sediment.[6] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the collected supernatant can be filtered through a syringe filter.[1]

-

Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC) to bring the concentration within the linear range of the HPLC calibration curve.[10]

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Workflow for Thermodynamic Solubility Determination.

3.4. HPLC Analysis

A reverse-phase HPLC method with UV detection is commonly used for the quantification of small organic molecules.[11]

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific composition should be optimized to achieve good peak shape and retention time for the analyte.[11]

-

Detection: The UV detection wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.[6]

-

Calibration: Prepare a series of standard solutions of the compound with known concentrations.[8] Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.[8] The concentration of the unknown sample can then be determined from this curve.[8]

Factors Influencing Solubility

Several factors can influence the solubility of a compound. Understanding these is crucial for both experimental design and formulation development.

Caption: Key Factors Affecting Compound Solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[4] Therefore, solubility experiments must be conducted under strict temperature control.

-

Polarity of the Solvent: The principle of "like dissolves like" is the primary guide.[4] Polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

-

pH (in aqueous media): The amine group in this compound is basic and can be protonated at acidic pH. The resulting salt form is typically much more soluble in aqueous media than the free base.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the theoretical and practical framework necessary for its determination. By employing standardized methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate the reliable and accurate solubility data essential for advancing drug discovery and development projects involving this compound. A systematic evaluation across a range of solvents and conditions will provide the comprehensive solubility profile needed for informed decision-making in formulation, toxicology, and clinical studies.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. sciforum.net [sciforum.net]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal and agricultural chemistry. Its unique structural features and synthetic accessibility have led to the discovery of a remarkable array of biologically active molecules. This in-depth technical guide explores the discovery and history of a particularly important class of these compounds: substituted pyrazole amines. We will delve into their synthesis, key milestones in their development, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

A Historical Journey: From Obscure Heterocycle to Blockbuster Drugs

The story of pyrazoles begins in 1883, when German chemist Ludwig Knorr first synthesized the parent pyrazole ring.[1] For many years, pyrazoles remained a curiosity of organic chemistry. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[1] However, the true potential of substituted pyrazoles, particularly those bearing amino functionalities, began to be realized in the late 20th and early 21st centuries with the advent of high-throughput screening and rational drug design.

A condensed timeline of key discoveries highlights the rapid progression of this field:

-

1993: The discovery of the cyclooxygenase-2 (COX-2) enzyme paved the way for the development of selective anti-inflammatory drugs.[2] This led to the synthesis and patenting of Celecoxib , a diaryl-substituted pyrazole, in the same year.[3]

-

1998: Celecoxib (marketed as Celebrex) received FDA approval for the treatment of arthritis, becoming the first commercially successful COX-2 inhibitor and a blockbuster drug.[2][4]

-

2007: The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements in non-small cell lung cancer (NSCLC) identified a new therapeutic target.[5][6]

-

2008: The insecticide Chlorantraniliprole , a pyrazole-based anthranilic diamide, was first registered for use.[7] Its novel mode of action targeting insect ryanodine receptors offered a new tool for pest management.

-

2011: In a remarkable example of targeted drug development, Crizotinib (Xalkori), a substituted pyrazole amine, received FDA approval for the treatment of ALK-positive NSCLC, just four years after the discovery of the genetic target.[8][9][10]

This timeline underscores the versatility of the substituted pyrazole amine scaffold in addressing diverse biological targets, from enzymes involved in inflammation to critical signaling proteins in cancer and unique receptors in insects.

Synthetic Strategies: Building the Pyrazole Core

The synthesis of substituted pyrazole amines relies on a few robust and versatile chemical transformations. The most common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Variations of this method, along with other strategies, allow for the introduction of diverse substituents on the pyrazole ring.

General Synthesis of a 1,5-Diaryl-3-trifluoromethyl-1H-pyrazole (Celecoxib Analog)

This protocol outlines the fundamental steps for synthesizing a celecoxib-like structure, a common motif for COX-2 inhibitors.

Experimental Protocol:

-

Claisen Condensation: A substituted acetophenone is reacted with an excess of ethyl trifluoroacetate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is typically refluxed for several hours. After cooling, the reaction is quenched with an acid, and the resulting 1,3-diketone is extracted with an organic solvent.

-

Cyclization with Hydrazine: The purified 1,3-diketone is then dissolved in a solvent such as ethanol or acetic acid. A substituted phenylhydrazine hydrochloride is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 1,5-diaryl-3-trifluoromethyl-1H-pyrazole.

Therapeutic and Agrochemical Applications: A Diverse Portfolio

The true value of substituted pyrazole amines lies in their broad spectrum of biological activities. By modifying the substituents on the pyrazole ring and the amine functionality, chemists have been able to develop potent and selective agents for a variety of applications.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Celecoxib is the archetypal example of a pyrazole-based anti-inflammatory drug. It selectively inhibits the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. This selectivity spares the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of action of Celecoxib.

Quantitative Data: COX-2 Inhibitory Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.5 | >2000 |

| Indomethacin | 0.1 | 5.5 | 0.018 |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

A common method to assess COX-2 inhibitory activity is a fluorometric assay.[11][12]

-

Reagent Preparation: Prepare a reaction buffer, a heme cofactor solution, a solution of human recombinant COX-2 enzyme, and the test inhibitor at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test inhibitor or a vehicle control. Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid, the substrate for COX enzymes.

-

Fluorometric Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes. The fluorescence is generated by a probe that reacts with the prostaglandin G2 product of the COX reaction.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the reaction rates against the inhibitor concentrations.

Anticancer Agents: Targeting Kinase Signaling

Substituted pyrazole amines have proven to be highly effective as kinase inhibitors in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Crizotinib , an aminopyrazole derivative, is a potent inhibitor of ALK and MET receptor tyrosine kinases.[10] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth. Crizotinib effectively blocks the activity of this fusion protein.

Signaling Pathway: ALK Inhibition

Caption: Crizotinib inhibits the ALK fusion protein.

Another important class of pyrazole-based kinase inhibitors targets Bruton's tyrosine kinase (BTK) , a key component of the B-cell receptor signaling pathway.[13] Overactivation of this pathway is implicated in various B-cell malignancies.

Signaling Pathway: BTK Inhibition

Caption: Pyrazole-based inhibitors block BTK signaling.

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| Crizotinib | ALK | 24 |

| Crizotinib | MET | 1.6 |

| Compound 18 (Pyrazolopyrimidine) | BTK | 1 |

| Compound 18 (Pyrazolopyrimidine) | PI3Kδ | 14 |

| BIRB 796 (p38 inhibitor) | p38α | 38 |

Experimental Protocol: ALK Kinase Inhibition Assay

Kinase inhibition is often measured using in vitro assays that quantify the phosphorylation of a substrate.[14][15][16]

-

Reagents: Recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.

-

Reaction Setup: In a microplate, the ALK enzyme is incubated with the test inhibitor at various concentrations in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent reporter.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody-based detection system.

-

-

Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.

Insecticides: Modulating Ryanodine Receptors

Chlorantraniliprole represents a major advancement in insecticide chemistry. It belongs to the class of anthranilic diamides and features a substituted pyrazole ring. Its unique mode of action involves the activation of insect ryanodine receptors, which are calcium channels crucial for muscle contraction.[17] Chlorantraniliprole causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis and death in susceptible insects. Notably, it exhibits high selectivity for insect ryanodine receptors over their mammalian counterparts, contributing to its favorable safety profile for non-target organisms.

Signaling Pathway: Ryanodine Receptor Activation

Caption: Chlorantraniliprole activates insect ryanodine receptors.

Quantitative Data: Insecticidal Activity

| Compound | Target Pest | LC50 |

| Chlorantraniliprole | Plutella xylostella | 0.0028 mg/L |

| Compound 7g (N-pyridylpyrazole) | Plutella xylostella | 5.32 mg/L |

| Compound 7g (N-pyridylpyrazole) | Spodoptera exigua | 6.75 mg/L |

| Fipronil | Termites | 0.038 µg/mL |

| Compound 3f (Schiff base pyrazole) | Termites | 0.001 µg/mL |

Experimental Protocol: Ryanodine Receptor Binding Assay

A common method to study the interaction of insecticides with ryanodine receptors is a radioligand binding assay using [³H]ryanodine.[18][19][20][21][22]

-

Membrane Preparation: Prepare microsomes containing ryanodine receptors from a suitable insect tissue source (e.g., muscle).

-

Binding Reaction: Incubate the insect microsomes with a low concentration of [³H]ryanodine in a binding buffer. Include the test compound at various concentrations.

-

Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a set period.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound [³H]ryanodine from the unbound radioligand.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. The data is then analyzed to determine the affinity (e.g., Kd or Ki) and potency (IC50) of the test compound.

Conclusion and Future Perspectives

The discovery and development of substituted pyrazole amines represent a remarkable success story in modern chemistry. From their humble beginnings as a synthetic curiosity, these compounds have evolved into a versatile and highly valuable class of molecules with profound impacts on human health and agriculture. The ability to fine-tune their biological activity through targeted chemical modifications has led to the creation of life-saving medicines and environmentally safer crop protection agents.

The future of substituted pyrazole amines remains bright. Ongoing research continues to explore new therapeutic areas, such as neurodegenerative diseases and viral infections. The development of novel synthetic methodologies will undoubtedly lead to even greater structural diversity and the discovery of compounds with improved efficacy and safety profiles. As our understanding of complex biological pathways deepens, the "privileged" pyrazole scaffold will undoubtedly continue to provide a fertile ground for the discovery of the next generation of innovative drugs and agrochemicals.

References

- 1. Pyrazole - Wikipedia [en.wikipedia.org]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Chlorantraniliprole Fact Sheet [npic.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. U.S. Food And Drug Administration Approves Pfizer’s XALKORI® (crizotinib) As First And Only Therapy Specifically For Patients With Locally Advanced Or Metastatic ALK-Positive Non-Small Cell Lung Cancer | Pfizer [pfizer.com]

- 10. Crizotinib - Wikipedia [en.wikipedia.org]

- 11. assaygenie.com [assaygenie.com]

- 12. abcam.com [abcam.com]

- 13. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]

- 18. [3H]Ryanodine binding assays. [bio-protocol.org]

- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [3H]Ryanodine ([3H]Ry) binding analysis [bio-protocol.org]

- 21. researchmap.jp [researchmap.jp]

- 22. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of Iodinated Pyrazoles in Biological Applications: A Technical Overview

For Immediate Release

[City, State] – November 7, 2025 – The scientific community is witnessing a surge of interest in iodinated pyrazole compounds, a class of heterocyclic molecules demonstrating significant potential across a spectrum of biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the burgeoning role of these compounds in anticancer, antimicrobial, and enzyme inhibitory applications. Through a comprehensive review of current literature, this document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising field.

The strategic incorporation of an iodine atom onto the pyrazole scaffold has been shown to modulate the physicochemical properties of these molecules, often enhancing their lipophilicity and ability to form halogen bonds with biological targets. These modifications can lead to improved potency and selectivity, making iodinated pyrazoles attractive candidates for novel therapeutic agents.

Anticancer Activity: A Multi-pronged Attack on Malignancies

Iodinated pyrazoles have emerged as a noteworthy class of compounds in the quest for new anticancer therapies. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of programmed cell death.

Table 1: Anticancer Activity of Iodinated and Halogenated Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 5d (Iodo) | Not Specified | Not Specified | 26.61 | Dioscin | 14.65 |

| Compound 4a (Radioiodinated) | HepG2 | MTT | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 |

| Halogenated Pyrazole 1 | MCF-7 | Not Specified | 5.8 | - | - |

| Halogenated Pyrazole 1 | A549 | Not Specified | 8.0 | - | - |

| Halogenated Pyrazole 1 | HeLa | Not Specified | 9.8 | - | - |

Note: Data for other halogenated pyrazoles are included to provide a broader context of the potential of halogen substitution.

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms is the induction of apoptosis, or programmed cell death.

Figure 1: Apoptosis induction by iodinated pyrazoles.

Studies have shown that certain pyrazole derivatives can modulate the balance of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.[1]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat. Iodinated pyrazoles are being investigated as a potential new class of antimicrobial agents with novel mechanisms of action.

Table 2: Antimicrobial Activity of Halogenated Pyrazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Halogenated Pyrazole 4a (Fluoro) | Staphylococcus aureus ATCC25923 | 230 | Metronidazole | - |

| Halogenated Pyrazole 4b (Chloro) | Staphylococcus aureus ATCC25923 | 460 | - | - |

| Halogenated Pyrazole 4b (Chloro) | Pseudomonas aeruginosa ATCC27853 | 460 | - | - |

| Halogenated Pyrazole 4b (Chloro) | Escherichia coli ATCC25922 | 460 | - | - |

| Halogenated Pyrazole 5c (Bromo) | Staphylococcus aureus ATCC25923 | 3750 | - | - |

| Halogenated Pyrazole 5c (Bromo) | Pseudomonas aeruginosa ATCC27853 | 3750 | - | - |

| Halogenated Pyrazole 5c (Bromo) | Escherichia coli ATCC25922 | 3750 | - | - |

Note: Data for other halogenated pyrazoles are included to provide a broader context of the potential of halogen substitution. Specific MIC values for a wide range of iodinated pyrazoles are an active area of research.

The development of novel antimicrobials often involves a systematic process of synthesis and screening.

Figure 2: Workflow for antimicrobial drug discovery.

Enzyme Inhibition: Targeting the Engines of Disease

Many diseases, including cancer and inflammatory disorders, are driven by the aberrant activity of specific enzymes. Iodinated pyrazoles have demonstrated the ability to act as potent and selective inhibitors of various kinases, a class of enzymes that play a central role in cell signaling.

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Ki (µM) |

| Compound 4a (Radioiodinated) | EGFR | Enzyme Assay | 0.31 ± 0.008 | - |

| Pyrazole Derivative | CDK2 | Enzyme Assay | - | 0.005 |

| Pyrazole Derivative | mTOR | Cellular Assay | - | - |

Note: Data for non-iodinated pyrazole derivatives are included to illustrate the potential of the pyrazole scaffold for kinase inhibition.

The inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR), can disrupt the signaling cascades that promote cancer cell proliferation and survival.

Figure 3: Inhibition of key kinases by iodinated pyrazoles.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate the biological activity of iodinated pyrazoles.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the iodinated pyrazole compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the iodinated pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterium being tested (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions

The field of iodinated pyrazoles holds immense promise for the development of novel therapeutics. Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space of iodinated pyrazoles will provide a broader range of compounds for biological screening.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for rational drug design.

-

In vivo efficacy and safety studies: Promising candidates identified in vitro will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

-

Structure-activity relationship (SAR) studies: Systematic modifications of the pyrazole scaffold will help to identify the key structural features required for optimal biological activity.

The continued exploration of iodinated pyrazoles is poised to yield significant advancements in the fields of oncology, infectious diseases, and beyond, offering new hope for patients with a variety of challenging conditions.

References

An In-depth Technical Guide to 4-iodo-1-methyl-1H-pyrazol-3-amine: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific substitution pattern of 4-iodo-1-methyl-1H-pyrazol-3-amine offers a unique combination of features: a reactive iodine atom for facile derivatization, a methylated nitrogen to prevent isomerization, and an amino group that can be functionalized or act as a key pharmacophoric element. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and potential therapeutic applications of derivatives based on this core, with a particular focus on their role as kinase inhibitors in oncology. While specific biological data for the this compound core is limited in publicly available literature, this guide extrapolates from closely related analogs to provide insights into its potential as a valuable building block in drug discovery.

Introduction to the this compound Core

This compound is a heterocyclic compound featuring a pyrazole ring system. The key structural features that make it a valuable scaffold for medicinal chemistry include:

-

The Pyrazole Ring: An aromatic five-membered ring with two adjacent nitrogen atoms, known for its metabolic stability and ability to participate in various biological interactions.

-

The 3-Amino Group: Acts as a crucial hydrogen bond donor and can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains.

-

The 4-Iodo Group: Provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

-

The 1-Methyl Group: Prevents tautomerization and provides a fixed substitution vector, simplifying SAR studies.

Synthesis of this compound and Its Analogs

The synthesis of the core structure and its derivatives can be approached through a multi-step process, typically starting with the formation of the aminopyrazole ring followed by iodination.

Synthesis of the Precursor: 1-methyl-1H-pyrazol-3-amine

The precursor, 1-methyl-1H-pyrazol-3-amine, is commercially available, but can also be synthesized through several established routes. One common method involves the cyclization of a β-ketonitrile with methylhydrazine.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-3-amine

-

Reaction: 3-Oxopropanenitrile (1 equivalent) is reacted with methylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazol-3-amine.

Iodination of 1-methyl-1H-pyrazol-3-amine

The introduction of iodine at the 4-position of the pyrazole ring can be achieved using various electrophilic iodinating agents. The amino group at the 3-position is activating, directing the substitution to the adjacent C4 position.

Experimental Protocol: Iodination of 1-methyl-1H-pyrazol-3-amine

-

Reagents: 1-methyl-1H-pyrazol-3-amine (1 equivalent) is dissolved in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). An iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1-1.2 equivalents) is added portion-wise.

-

Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

Synthesis of Derivatives

The this compound core is a versatile platform for generating a library of derivatives. Key derivatization strategies include:

-

N-Acylation of the 3-amino group: Reaction with various acyl chlorides or carboxylic acids (using a coupling agent) to form amides.

-

Suzuki Coupling at the 4-position: Palladium-catalyzed reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling at the 4-position: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Reagents: this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) are combined in a solvent mixture of toluene, ethanol, and water.

-

Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

-

Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is scarce, the broader class of aminopyrazole derivatives has shown significant promise in various therapeutic areas, particularly as inhibitors of protein kinases.

Kinase Inhibition

Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

-

Cyclin-Dependent Kinases (CDKs): Substituted aminopyrazoles have been developed as inhibitors of CDKs, such as CDK2 and CDK14, which are involved in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]

-

AKT Kinase: Pyrazole-based compounds have been reported as inhibitors of AKT, a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, crucial for cell survival and proliferation.[4]

-

Other Kinases: The aminopyrazole scaffold has been shown to be a versatile platform for targeting a wide range of kinases, including Aurora kinases, Janus kinases (JAKs), and spleen tyrosine kinase (Syk).

Anticancer Activity

The kinase inhibitory activity of aminopyrazole derivatives translates to potent anticancer effects in various cancer cell lines.

The following table summarizes representative quantitative data for aminopyrazole derivatives with structural similarities to the core of this guide.

| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kᵢ = 5 | Ovarian (A2780) | 0.150 - 0.560 | [2] |

| 1,3,4-triarylpyrazoles | AKT1, EGFR | >94% inhibition at 10 µM | - | - | [3] |

| Pyrazole-indole hybrids | CDK2 | - | Liver (HepG2) | 6.1 | [5] |

| 1,3,5-trisubstituted-1H-pyrazoles | Bcl-2 (inferred) | - | Breast (MCF-7) | 3.9 - 35.5 |

Signaling Pathways and Experimental Workflows

The development of aminopyrazole-based kinase inhibitors involves a systematic workflow from synthesis to biological evaluation.

General Kinase Inhibitor Discovery Workflow

Caption: A generalized workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.

Simplified CDK2 Signaling Pathway

Many aminopyrazole derivatives exert their anticancer effects by inhibiting CDKs, which are crucial for cell cycle progression. The following diagram illustrates a simplified view of the CDK2 signaling pathway.

References

An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. The information herein is compiled from available data on structurally related compounds, and as such, all handling and safety procedures should be conducted with the utmost caution by trained professionals.

Introduction

4-iodo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an iodo group at the 4-position and an amine group at the 3-position of the pyrazole ring makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. This guide provides a detailed overview of the known safety, handling, and experimental protocols related to this compound and its close analogs.

Physicochemical Properties

| Property | This compound | 4-Iodo-1-methyl-1H-pyrazole | 1-Methyl-1H-pyrazol-3-amine |

| Molecular Formula | C4H6IN3[1] | C4H5IN2 | C4H7N3 |

| Molecular Weight | 223.02 g/mol [2] | 208.00 g/mol | 97.12 g/mol [3] |

| Appearance | Not specified (likely a solid) | Not specified | Not specified |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Predicted XlogP | 0.5[1] | Not available | Not available |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. The following classification is inferred from structurally similar compounds such as 4-Iodo-1-methyl-1H-pyrazole and various aminopyrazoles.

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Safety and Handling

Due to the potential hazards, strict safety protocols should be followed when handling this compound.

| Aspect | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or a face shield. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. - Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Keep away from heat, sparks, and open flames. Handle in accordance with good industrial hygiene and safety practices.[5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. |

| Spill and Leak Procedures | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the material and contact emergency services. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be derived from the literature on the synthesis of related compounds. The following is a proposed methodology based on the synthesis of 4-amino and 4-iodo pyrazole derivatives.[6]

Proposed Synthesis of this compound:

This proposed synthesis involves a two-step process starting from 1-methyl-1H-pyrazol-3-amine: first, a nitration step, followed by iodination, and finally, a reduction of the nitro group to an amine. An alternative is the direct iodination of 1-methyl-1H-pyrazol-3-amine, though regioselectivity might be an issue. A more controlled synthesis would involve the introduction of the iodo group onto a nitrated precursor.

Step 1: Nitration of 1-methyl-1H-pyrazol-3-amine

-

Dissolve 1-methyl-1H-pyrazol-3-amine in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 1-methyl-4-nitro-1H-pyrazol-3-amine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Iodination of 1-methyl-4-nitro-1H-pyrazol-3-amine (Hypothetical) This step is less certain and would require experimental validation.

-

Dissolve the nitrated pyrazole in a suitable solvent.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.

-

Heat the reaction mixture as necessary to promote the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction and purification.

Step 3: Reduction of 1-methyl-4-nitro-1H-pyrazol-3-amine to this compound

-

Dissolve the 4-iodo-1-methyl-x-nitro-1H-pyrazole intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

If using SnCl2, neutralize the reaction mixture with a base to precipitate the tin salts and extract the product.

-

If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

General Handling Workflow

References

- 1. PubChemLite - this compound (C4H6IN3) [pubchemlite.lcsb.uni.lu]